Ethylvanillin

Descripción

Historical Evolution in Chemical Research

The synthetic pathway for ethyl vanillin was pioneered in 1876 through the ethylation of catechol to form guaethol, followed by condensation with glyoxylic acid and subsequent oxidation. This method, refined in 1979 via trichloromethylcarbinol intermediates, established scalable production for industrial use. By the 1920s, its integration into perfumery—exemplified by Jacques Guerlain’s Shalimar—highlighted its stability and intensity compared to natural vanillin.

Table 1: Key Historical Milestones

The compound’s versatility was further cemented by its adoption in food chemistry, where it became a GRAS (Generally Recognized as Safe) flavoring agent. Patent filings in the early 20th century, such as US1873630A, detailed methods for co-producing vanillin and ethyl vanillin, underscoring its industrial importance.

Academic Significance in Organic Chemistry

Ethyl vanillin serves as a critical substrate in organic synthesis. Its ethoxy and hydroxyl groups facilitate electrophilic substitution reactions, enabling the creation of derivatives like 3-ethoxy-4-hydroxybenzaldehyde oxime (C$$9$$H$${11}$$NO$$_3$$). Studies on demethylation mechanisms using lithium diphenylphosphide revealed selectivity for methyl ethers, advancing methodologies for protecting group chemistry.

In crystallography, ethyl vanillin’s thin plate-like morphology—attributed to solvent interactions and “pocket” structures on crystal faces—has been a model for understanding habit modification. Polyvinylpyrrolidone (PVP) additives alter growth kinetics, producing block-like crystals with improved handling properties.

Table 2: Synthetic Applications

Contemporary Research Landscape

Recent studies emphasize ethyl vanillin’s biomedical potential. In 2023, it was identified in a genetically engineered strawberry strain, offering a natural production route for flavor industries. Neuroprotective effects against β-amyloid toxicity in PC12 cells were linked to reduced oxidative stress (↓MDA levels by 40%) and caspase-3 inhibition. Concurrently, renal toxicity studies in HK-2 cells showed dose-dependent mitochondrial dysfunction (↓ATP synthase by 25% at 500 μM) but paradoxically reduced 4-HNE markers, suggesting dual antioxidant/pro-oxidant roles.

In materials science, ethanol–water solutions with PVP-K30 yield 300–500 μm block-like crystals, optimizing dissolution rates for pharmaceutical formulations. Meanwhile, gas chromatography–mass spectrometry (GC-MS) profiling in Medallion strawberries quantified ethyl vanillin at 0.8–1.2 ppm, validating biosynthetic pathways.

Table 3: Recent Advances (2020–2025)

Propiedades

IUPAC Name |

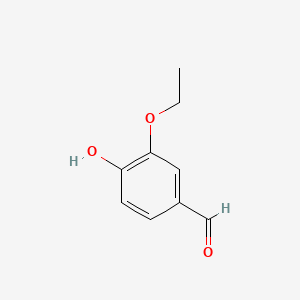

3-ethoxy-4-hydroxybenzaldehyde | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10O3/c1-2-12-9-5-7(6-10)3-4-8(9)11/h3-6,11H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CBOQJANXLMLOSS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=C(C=CC(=C1)C=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10O3 | |

| Record name | ETHYL VANILLIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20398 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5021968 | |

| Record name | 3-Ethoxy-4-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5021968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

166.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Ethyl vanillin appears as colorless crystals. More intense vanilla odor and taste than vanillin. (NTP, 1992), Liquid; Liquid, Other Solid; Other Solid; Pellets or Large Crystals, Colorless, white, or slightly yellow solid with an intense vanilla odor; [HSDB] White crystalline powder; [MSDSonline], Solid, colourless or slightly yellow crystal flakes with an intense vanilla odour | |

| Record name | ETHYL VANILLIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20398 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Benzaldehyde, 3-ethoxy-4-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Ethyl vanillin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5260 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | Ethyl vanillin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029665 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Ethyl vanillin | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/776/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Boiling Point |

285 °C, 285.00 to 294.00 °C. @ 760.00 mm Hg | |

| Record name | ETHYL VANILLIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/945 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ethyl vanillin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029665 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Flash Point |

145 °C (293 °F) - closed cup | |

| Record name | ETHYL VANILLIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/945 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

Slightly soluble (NTP, 1992), In water, 2,822 mg/L at 25 °C, Slightly soluble in water (1 g in 100 mL at 50 °C), Soluble in ethanol, ether, benzene, chloroform, Freely soluble in ... solutions of alkali hydroxides; soluble in glycerol, propylene glycol, Solubility in 95% alcohol about 1 g/2 mL, 2.82 mg/mL at 25 °C, insoluble in water; soluble in organic solvents, oils, very soluble (1g in 2ml) (in ethanol) | |

| Record name | ETHYL VANILLIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20398 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYL VANILLIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/945 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ethyl vanillin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029665 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

| Record name | Ethyl vanillin | |

| Source | Joint FAO/WHO Expert Committee on Food Additives (JECFA) | |

| URL | https://www.fao.org/food/food-safety-quality/scientific-advice/jecfa/jecfa-flav/details/en/c/776/ | |

| Description | The flavoring agent databse provides the most recent specifications for flavorings evaluated by JECFA. | |

| Explanation | Permission from WHO is not required for the use of WHO materials issued under the Creative Commons Attribution-NonCommercial-ShareAlike 3.0 Intergovernmental Organization (CC BY-NC-SA 3.0 IGO) licence. | |

Vapor Pressure |

0.0000104 [mmHg], 1.04X10-5 mm Hg at 25 °C | |

| Record name | Ethyl vanillin | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/5260 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

| Record name | ETHYL VANILLIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/945 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

Fine, crystalline needles, White or slightly yellowish crystals, Colorless flakes | |

CAS No. |

121-32-4 | |

| Record name | ETHYL VANILLIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20398 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | Ethylvanillin | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=121-32-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl vanillin [NF] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000121324 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Ethylvanillin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=67240 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethylvanillin | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1803 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Benzaldehyde, 3-ethoxy-4-hydroxy- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3-Ethoxy-4-hydroxybenzaldehyde | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5021968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-ethoxy-4-hydroxybenzaldehyde | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.004.059 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | ETHYL VANILLIN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YC9ST449YJ | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | ETHYL VANILLIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/945 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ethyl vanillin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029665 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Melting Point |

171 to 172 °F (NTP, 1992), 76.7 °C, 76 - 78 °C | |

| Record name | ETHYL VANILLIN | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20398 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | ETHYL VANILLIN | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/945 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

| Record name | Ethyl vanillin | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0029665 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Métodos De Preparación

Reaction Mechanism and Substrate Selection

The oxidation-decarboxylation route, as detailed in patent US6184421B1, begins with a mixture of phenolic precursors containing hydroxymethyl or formyl groups in ortho and para positions relative to the hydroxyl group. The critical substrates include:

- Compound (A) : 4,6-Di(hydroxymethyl)guaiacol

- Compound (B) : p-Hydroxymethylguaiacol

- Compound (C) : o-Hydroxymethylguaiacol

Selective oxidation of the ortho-positioned hydroxymethyl group to a carboxylic acid is achieved using aqueous alkaline solutions containing catalytic metal ions (e.g., Cu²⁺ or Fe³⁺) at 60–90°C. This step ensures the para-hydroxymethyl group remains intact, later oxidized to a formyl group under milder conditions.

Table 1: Oxidation Conditions for Ortho-Hydroxymethyl Groups

| Parameter | Optimal Range |

|---|---|

| Temperature | 70–80°C |

| Catalyst Concentration | 0.5–1.0 mol% Cu²⁺ |

| Reaction Time | 4–6 hours |

| Yield of 3-Carboxy Intermediate | 85–90% |

Decarboxylation and Product Isolation

The resultant 3-carboxy-4-hydroxy-5-ethoxybenzaldehyde undergoes decarboxylation in acidic media (e.g., HCl or H₂SO₄) at elevated temperatures (150–220°C). This exothermic reaction releases CO₂, yielding ethyl vanillin and recyclable by-products like 2-hydroxy-3-ethoxybenzoic acid.

Key Operational Parameters :

- Acid Concentration : 10–20% (v/v) H₂SO₄

- Pressure : Autogenous (2–4 bar)

- Isolation Method : Solvent extraction using methylisobutylketone, followed by vacuum distillation.

Condensation Pathway via Glyoxalic Acid

Reaction Optimization and pH Control

Patent CN102190580A outlines a condensation-based approach using glyoxalic acid and 2-ethoxyphenol under alkaline conditions. The process involves:

- Adjusting glyoxalic acid to pH 5.0–5.5 with NaOH.

- Mixing 2-ethoxyphenol with NaOH (pH 10–12) at 25–30°C.

- Simultaneous addition of glyoxalic acid and NaOH to the phenolic solution, followed by heating to 50–60°C for 1–3 hours.

Table 2: Condensation Reaction Performance

| Parameter | Value |

|---|---|

| Optimal Temperature | 55°C |

| NaOH Concentration | 15–20% (w/v) |

| Yield of 3-Ethoxy-4-hydroxymandelic Acid | 78–82% |

Intermediate Oxidation to Ethyl Vanillin

The 3-ethoxy-4-hydroxymandelic acid intermediate is oxidized using HNO₃ or KMnO₄ under controlled conditions (40–50°C, 2–4 hours) to yield ethyl vanillin. This step achieves 90–95% conversion efficiency, with purification via recrystallization from ethanol-water mixtures.

Comparative Analysis of Industrial Methods

Table 3: Method Comparison for Ethyl Vanillin Synthesis

| Metric | Oxidation-Decarboxylation | Condensation-Oxidation |

|---|---|---|

| Overall Yield | 76–80% | 70–75% |

| Reaction Time | 8–12 hours | 6–8 hours |

| By-Product Recycling | Guaiacol (85% recovery) | Limited |

| Capital Cost | High (acid-resistant reactors) | Moderate |

The oxidation-decarboxylation method excels in by-product recyclability, reducing raw material costs by 30–40%. Conversely, the condensation pathway offers shorter reaction times but requires stringent pH control to minimize side reactions.

Scalability and Industrial Applications

Both methods are scalable to multi-ton production, with the oxidation-decarboxylation route dominating in facilities equipped for high-temperature acid handling. Recent advancements include continuous-flow reactors for decarboxylation, enhancing throughput by 50% compared to batch systems. Ethyl vanillin’s demand in baked goods and perfumes drives innovation in catalyst design, particularly heteropoly acids that reduce energy consumption by 20%.

Análisis De Reacciones Químicas

La etilvanilina experimenta diversas reacciones químicas, incluidas:

Oxidación: La etilvanilina se puede oxidar para formar ácido etilvanílico.

Reducción: La reducción de la etilvanilina puede producir alcohol etilvanílico.

Los reactivos comunes utilizados en estas reacciones incluyen agentes oxidantes como el permanganato de potasio, agentes reductores como el borohidruro de sodio y electrófilos para reacciones de sustitución. Los principales productos formados dependen de las condiciones de reacción específicas y de los reactivos utilizados.

Aplicaciones Científicas De Investigación

Scientific Research Applications

1. Flavoring Agent

3-Ethoxy-4-hydroxybenzaldehyde is primarily recognized as a flavoring agent in the food industry. It is used to enhance the vanilla flavor in various products, being four times more potent than vanillin . Its approval by the FAO/WHO underscores its safety for consumption.

2. Antioxidant Properties

The compound exhibits antioxidant characteristics, making it valuable in food preservation and as a health supplement. Its ability to scavenge free radicals contributes to its application in cosmetics and skincare products .

3. Pharmaceutical Applications

Research has indicated that 3-Ethoxy-4-hydroxybenzaldehyde possesses anti-inflammatory and anti-angiogenic properties. These attributes suggest potential uses in developing treatments for diseases characterized by excessive inflammation or abnormal blood vessel growth .

4. Organic Synthesis

In organic chemistry, it serves as an intermediate in synthesizing various compounds. It can be involved in reactions such as Friedel-Crafts acylation and nucleophilic substitution, facilitating the development of more complex molecules .

Case Studies

Mecanismo De Acción

El mecanismo de acción de la etilvanilina implica su interacción con diversos objetivos y vías moleculares:

Comparación Con Compuestos Similares

Vapor Pressure (P-Sat) and Hydrogen Bonding

Ethyl vanillin exhibits a higher saturated vapor pressure (P-Sat) than vanillin (Table 1), despite similar partial charges on phenolic carbons (0.244 vs. 0.245). This anomaly arises from steric hindrance caused by the free rotation of the ethoxy group, which disrupts intermolecular hydrogen bonding, reducing crystal lattice stability and increasing volatility .

Table 1: Vapor Pressure and Structural Features

| Compound | P-Sat (Pa) | Partial Charge (Phenolic Carbon) | Key Substituents |

|---|---|---|---|

| 3-Ethoxy-4-hydroxybenzaldehyde | 1.4 × 10⁻⁴ | 0.244 | 3-ethoxy, 4-hydroxy |

| Vanillin | 7.2 × 10⁻⁵ | 0.245 | 3-methoxy, 4-hydroxy |

| 4-Hydroxybenzaldehyde | 3.8 × 10⁻⁵ | 0.260 | 4-hydroxy |

| 3-Hydroxybenzaldehyde | 4.1 × 10⁻⁵ | 0.258 | 3-hydroxy |

Thermal Properties

Ethyl vanillin has a lower melting point (76–78°C) compared to vanillin (81–83°C), attributed to reduced hydrogen bonding efficiency . Enthalpy of fusion (ΔHfus) data further highlight these differences:

Table 2: Thermal Properties

| Compound | Melting Point (°C) | ΔHfus (kJ/mol) |

|---|---|---|

| 3-Ethoxy-4-hydroxybenzaldehyde | 76–78 | 22.5 |

| Vanillin | 81–83 | 24.8 |

| 4-Hydroxybenzaldehyde | 115–117 | 28.3 |

Actividad Biológica

3-Ethoxy-4-hydroxybenzaldehyde, also known as ethyl vanillin, is a compound that has garnered attention for its diverse biological activities. This article delves into its pharmacological properties, mechanisms of action, and potential therapeutic applications based on current research findings.

- Molecular Formula : C9H10O3

- Molecular Weight : 166.18 g/mol

- CAS Number : 121-32-4

- IUPAC Name : 3-ethoxy-4-hydroxybenzaldehyde

1. Antioxidant Properties

3-Ethoxy-4-hydroxybenzaldehyde exhibits significant antioxidant activity, which is crucial in mitigating oxidative stress in biological systems. This property is attributed to its ability to scavenge free radicals, thereby protecting cellular components from damage.

2. Anti-inflammatory Effects

Research indicates that this compound possesses anti-inflammatory properties. It has been shown to inhibit the release of pro-inflammatory cytokines and reduce inflammation in various models, making it a candidate for treating inflammatory diseases .

3. Antinociceptive Activity

Studies have demonstrated that 3-ethoxy-4-hydroxybenzaldehyde can alleviate pain responses in animal models, suggesting its potential use as an analgesic agent . This activity may be linked to its modulation of pain pathways and reduction of inflammatory mediators.

4. Anti-angiogenic Effects

The compound has also been reported to exhibit anti-angiogenic properties, inhibiting the formation of new blood vessels. This is particularly relevant in cancer therapy, where tumor growth is often dependent on angiogenesis .

The mechanisms through which 3-ethoxy-4-hydroxybenzaldehyde exerts its biological effects include:

- Inhibition of NF-kB Pathway : This pathway is critical in regulating immune response and inflammation. The compound has been shown to inhibit NF-kB activation, leading to reduced expression of inflammatory mediators.

- Modulation of Cytokine Release : It influences the secretion of various cytokines such as IL-1β, IL-6, and TNF-alpha, which play pivotal roles in inflammation and immune responses .

Case Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of esters derived from 3-ethoxy-4-hydroxybenzaldehyde against several pathogenic fungi (e.g., Rhizoctonia bataticola, Fusarium udum). Results indicated that these derivatives exhibited significant antifungal activity, suggesting potential applications in food preservation and medical treatments .

Case Study 2: Cytotoxicity Assessment

In vitro studies using Raji cells (a human Burkitt's lymphoma cell line) demonstrated that exposure to 3-ethoxy-4-hydroxybenzaldehyde resulted in reduced cell viability and increased apoptosis rates. This suggests a potential role for the compound in cancer therapeutics by targeting malignant cells while sparing normal cells .

Data Tables

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 3-Ethoxy-4-hydroxybenzaldehyde, and how can reaction conditions be optimized for high yield?

- Methodology :

- Etherification : React 4-hydroxy-3-methoxybenzaldehyde with ethyl bromide in the presence of a base (e.g., K₂CO₃) under reflux in acetone (60–70°C, 8–12 hours). Monitor via TLC (ethyl acetate/hexane, 3:7; Rf ~0.5) .

- Condensation : Use substituted benzaldehydes with nucleophiles (e.g., 4-amino-triazole derivatives) in ethanol with glacial acetic acid (5 drops) under reflux (4–6 hours). Purify via vacuum filtration or column chromatography (silica gel, ethyl acetate/hexane) .

- Key parameters : Optimize molar ratios (1:1 aldehyde to nucleophile), reaction time, and temperature. Recrystallize from ethanol to enhance purity (>98%) .

Q. How can analytical techniques (e.g., HPLC, NMR) be used to characterize the purity and structural integrity of 3-Ethoxy-4-hydroxybenzaldehyde?

- Methodology :

- NMR : Analyze NMR (DMSO-d6, 400 MHz) for characteristic peaks: δ 9.80 (aldehyde proton), δ 7.40–6.80 (aromatic protons), δ 4.10 (ethoxy group) .

- HPLC : Use a C18 column (mobile phase: acetonitrile/water, 60:40; flow rate 1 mL/min; UV detection at 280 nm). Retention time ~8.2 minutes .

- Melting Point : Confirm purity via sharp melting point (76–79°C) .

Q. What are the solubility and stability considerations for 3-Ethoxy-4-hydroxybenzaldehyde in experimental settings?

- Methodology :

- Solubility : Slightly soluble in water (8.45 mg/mL at 25°C); highly soluble in ethanol, ether, and benzene. Use ethanol for stock solutions (10 mM) .

- Storage : Protect from light and air. Store in amber vials under inert gas (N₂/Ar) at 4°C. Avoid oxidizing agents .

Advanced Research Questions

Q. How can X-ray crystallography resolve the molecular conformation and intermolecular interactions of 3-Ethoxy-4-hydroxybenzaldehyde?

- Methodology :

- Data Collection : Use a Bruker SMART CCD diffractometer with MoKα radiation (λ = 0.71073 Å). Collect 16,625 reflections (θ range: 2.1°–27.6°; Rint = 0.025) .

- Structure Solution : Employ SHELXS for direct methods and SHELXL for refinement (R[F² > 2σ(F²)] = 0.048; wR(F²) = 0.155). Locate hydrogen atoms via Fourier difference maps .

- Key Findings : Planar molecular geometry with intramolecular O–H···O hydrogen bonds. Infinite fibrous packing along the c-axis via C–O···H interactions .

Q. How can contradictions in reported biological activities (e.g., anti-mutagenic vs. pro-inflammatory effects) be resolved?

- Methodology :

- Dose-Response Studies : Conduct assays (e.g., Ames test for mutagenicity, COX-2 ELISA for inflammation) across concentrations (1–100 µM). Control for solvent effects (e.g., DMSO <0.1%) .

- Metabolite Profiling : Use LC-MS to identify degradation products (e.g., vanillin derivatives) that may influence activity .

Q. What computational approaches validate the hydrogen-bonding network and electronic properties of 3-Ethoxy-4-hydroxybenzaldehyde?

- Methodology :

- DFT Calculations : Optimize geometry at B3LYP/6-311+G(d,p) level. Compare computed bond lengths (C–O: 1.36 Å) and angles (C–C–O: 117.5°) with crystallographic data .

- Electrostatic Potential Maps : Identify nucleophilic regions (e.g., aldehyde group) for reaction mechanism studies .

Q. How do structural modifications (e.g., ethoxy vs. methoxy substitution) impact bioactivity and crystallization behavior?

- Methodology :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.